molecular formula C10H13ClN2O3 B8487273 2-[N-(5-Chloro-2-nitrophenyl)]amino-2-methyl-1-propanol

2-[N-(5-Chloro-2-nitrophenyl)]amino-2-methyl-1-propanol

Cat. No.: B8487273
M. Wt: 244.67 g/mol
InChI Key: QFLNZIHUAICVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(5-Chloro-2-nitrophenyl)]amino-2-methyl-1-propanol is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

2-(5-chloro-2-nitroanilino)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,6-14)12-8-5-7(11)3-4-9(8)13(15)16/h3-5,12,14H,6H2,1-2H3

InChI Key

QFLNZIHUAICVQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 20 g of 4-chloro-1,2-dinitrobenzene and 36 g of 2-amino-2-methylpropan-1-ol in 100 ml of EtOH is refluxed for 36 hours. The reaction mixture is evaporated under vacuum, the residue is extracted with AcOEt, washed with a 1N solution of HCl and with water and dried over Na2SO4 and the solvent is evaporated off under vacuum. The residue is chromatographed on silica using DCM as the eluent to give 16 g of the expected product, which is used as such in the next step.
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20 g
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36 g
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of 2,4-dichloronitrobenzene (VII, 20.0 g) and 2-amino-2-methyl-1-propanol (VIII, 80 ml) is stirred at 110° for 68 hr. After cooling to 20°-25°, adding water, extracting with methylene chloride, separating the phases and drying the organic phase over magnesium sulfate) gives the desired product sufficiently pure (>90%) to be carried on without further purification. An analytical sample is prepared by recrystallization from ethyl acetate/hexane to give the title compound, mp 102°-104°; IR (mineral oil) 3335, 2954, 2925, 1610, 1577, 1492, 1467, 1331, 1251, 1154 and 748 cm-1 ; NMR (CDCl3) 8.55, 8.13, 7.09, 6.59, 3.71, 2.11 and 1.48 δ; MS (m/z) 244, 213 and 166.
Quantity
20 g
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reactant
Reaction Step One
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80 mL
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0 (± 1) mol
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